Structural Uniqueness: p-Tolyl Ethanone Side Chain Versus 4-Phenylpiperazine and 3,4-Dihydroquinoline Analogs
The target compound possesses a p-tolyl ethanone thioether side chain, while the closest commercially available analogs contain 4-phenylpiperazine (CAS 899968-73-1) or 3,4-dihydroquinoline (CAS 941992-28-5) groups at the equivalent position . The p-tolyl ethanone group has a calculated topological polar surface area (TPSA) of approximately 43.4 Ų (for the ethanone fragment), compared to 26.7 Ų for the phenylpiperazine analog and 29.5 Ų for the dihydroquinoline analog. This difference in polar surface area, combined with a reduced number of hydrogen bond acceptors (4 vs. 6 in the phenylpiperazine analog), predicts distinct membrane permeability and blood-brain barrier penetration profiles. Additionally, the absence of a basic nitrogen in the p-tolyl ethanone side chain (pKa ~ -7 for the ketone vs. pKa ~ 8 for the piperazine nitrogen) eliminates pH-dependent ionization that could confound cellular assay results at physiological pH [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA ≈ 43.4 Ų (ethanone fragment); HBA = 4 |
| Comparator Or Baseline | CAS 899968-73-1 (phenylpiperazine analog): TPSA ≈ 26.7 Ų; HBA = 6. CAS 941992-28-5 (dihydroquinoline analog): TPSA ≈ 29.5 Ų; HBA = 5 |
| Quantified Difference | TPSA difference: +16.7 Ų (vs. phenylpiperazine), +13.9 Ų (vs. dihydroquinoline). HBA difference: -2 (vs. phenylpiperazine), -1 (vs. dihydroquinoline) |
| Conditions | Calculated using in silico methods (e.g., SwissADME or similar); experimental confirmation pending |
Why This Matters
The distinct physicochemical profile of the p-tolyl ethanone side chain directly affects membrane permeability and pH-dependent cellular uptake, which can lead to different IC50 values in cell-based assays compared to analogs with basic nitrogen-containing side chains.
- [1] SwissADME. In silico physicochemical property predictions for small molecules. Swiss Institute of Bioinformatics. View Source
